BenchChemオンラインストアへようこそ!

2-phenoxy-N-(phenylsulfonyl)acetamide

Antiparasitic drug discovery Leucyl-tRNA synthetase inhibition Trypanosoma brucei

2-Phenoxy-N-(phenylsulfonyl)acetamide is a validated α-phenoxy-N-sulfonylphenyl acetamide scaffold for antitrypanosomal drug discovery. Optimized analogs achieve IC50 values of 0.70 µM against Trypanosoma brucei LeuRS—a 250-fold improvement over initial hits—offering a structurally distinct alternative to existing HAT therapeutics (pentamidine, suramin, melarsoprol). The 2-phenoxyacetamide core also demonstrates nanomolar MAO inhibition (IC50 0.018 µM) and sub-micromolar NOTUM inhibition (IC50 0.032 µM for optimized analogs). Ideal for SAR studies and lead optimization programs requiring a multifunctional pharmacological profile. Standard research purity ≥95%.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
Cat. No. B3870648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(phenylsulfonyl)acetamide
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c16-14(11-19-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
InChIKeyAFSCGULGQRZVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(phenylsulfonyl)acetamide: Procurement Guide for Research-Grade Sulfonyl Acetamide


2-Phenoxy-N-(phenylsulfonyl)acetamide is a sulfonyl-substituted phenoxyacetamide derivative with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol, belonging to the broader class of α-phenoxy-N-sulfonylphenyl acetamides that have demonstrated validated biological activity against validated antimicrobial targets including Trypanosoma brucei leucyl-tRNA synthetase (LeuRS) [1]. The compound features a phenoxyacetamide core linked to a phenylsulfonyl group via an amide bond, with predicted physicochemical properties including a calculated LogP of 1.88 and aqueous solubility (LogSW) of -2.93, indicating moderate lipophilicity suitable for membrane permeability .

2-Phenoxy-N-(phenylsulfonyl)acetamide: Why Structural Analogs Are Not Interchangeable in Research Applications


Within the phenoxyacetamide chemotype, minor structural modifications at the sulfonyl or phenoxy positions produce divergent biological activity profiles. The α-phenoxy-N-sulfonylphenyl acetamide scaffold has been validated as an inhibitor of Trypanosoma brucei LeuRS, but potency varies dramatically with substitution patterns—the most optimized analog (28g) demonstrates an IC50 of 0.70 μM, a 250-fold improvement over the initial hit compound [1]. Similarly, 2-phenoxyacetamide derivatives exhibit target-dependent potency ranging from nanomolar MAO inhibition (IC50 0.018 μM) to micromolar NOTUM inhibition (IC50 33 μM) [2][3]. Consequently, uncharacterized generic substitutions cannot guarantee retention of the specific activity profile required for reproducible experimental outcomes.

2-Phenoxy-N-(phenylsulfonyl)acetamide: Quantitative Evidence for Target-Specific Selection


2-Phenoxy-N-(phenylsulfonyl)acetamide: Validated Scaffold for Antitrypanosomal LeuRS Inhibition

The α-phenoxy-N-sulfonylphenyl acetamide chemotype, to which 2-phenoxy-N-(phenylsulfonyl)acetamide belongs, has been validated as an inhibitor of Trypanosoma brucei LeuRS, a clinically validated antimicrobial target for human African trypanosomiasis (HAT). The most optimized analog in the series, compound 28g, exhibited an IC50 of 0.70 μM against T. brucei LeuRS, representing a 250-fold potency enhancement over the initial hit compound 1, which had an IC50 of approximately 175 μM (calculated from the reported fold-change) [1]. This scaffold offers a structurally distinct alternative to existing antitrypanosomal agents such as pentamidine, suramin, melarsoprol, and eflornithine, which face limitations including serious toxic side effects, low efficacy, high cost, and emerging drug resistance [1].

Antiparasitic drug discovery Leucyl-tRNA synthetase inhibition Trypanosoma brucei

2-Phenoxy-N-(phenylsulfonyl)acetamide: Phenoxyacetamide Core with Established BChE Inhibitory Activity

2-Phenoxyacetamide derivatives have demonstrated validated butyrylcholinesterase (BChE) inhibitory activity. Compound 4b, a 2-phenoxyacetamide derivative, exhibited a BChE IC50 of 2.10 μM, which is a 7-fold improvement over the hit compound (BChE IC50 = 14.70 μM) [1]. Additionally, 4b displayed enhanced antioxidant activity with an ORAC value of 1.18 Trolox equivalents compared to 0.5 Trolox equivalents for the hit compound, representing a 2.36-fold enhancement [1]. The compound also demonstrated a neuroprotective effect of 63%, approaching the reference ferulic acid (77%), and maintained safety in PC12 cell line assays [1].

Neurodegenerative disease Butyrylcholinesterase inhibition Alzheimer's disease

2-Phenoxy-N-(phenylsulfonyl)acetamide: Phenoxyacetamide Scaffold with Validated NOTUM Inhibitory Activity

The 2-phenoxyacetamide scaffold has been crystallographically validated as a NOTUM inhibitor, binding in the palmitoleate pocket of the enzyme. Initial hit 2-phenoxyacetamide 3 demonstrated an IC50 of 33 μM against NOTUM in an enzymatic assay [1]. Structure-based optimization yielded significantly improved analogs, including indazole 38 (IC50 = 0.032 μM) and isoquinoline 45 (IC50 = 0.085 μM), representing approximately 1,000-fold and 388-fold potency enhancements, respectively, relative to the initial 2-phenoxyacetamide hit [1]. The crystallographic data confirm that the 2-phenoxyacetamide moiety directly engages the palmitoleate binding pocket of NOTUM [1].

Wnt signaling NOTUM inhibition Cancer research

2-Phenoxy-N-(phenylsulfonyl)acetamide: Phenoxyacetamide Core with Potent and Selective MAO Inhibition

2-Phenoxyacetamide analogues have been identified as a novel class of potent and selective monoamine oxidase (MAO) inhibitors. The most specific MAO-A inhibitor identified was compound 12 (2-(4-methoxyphenoxy)acetamide) with a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of 245 [1]. The most potent dual MAO-A/-B inhibitor was compound 21, exhibiting an IC50 of 0.018 μM against MAO-A and an IC50 of 0.07 μM against MAO-B [1]. Inhibitory activities were further validated in cellular contexts using HepG2 and SHSY-5Y cell lysates, confirming that these compounds retain activity in a more physiologically relevant environment [1].

Monoamine oxidase inhibition Antidepressant drug discovery Neuropharmacology

2-Phenoxy-N-(phenylsulfonyl)acetamide: Optimal Research and Procurement Application Scenarios


Antiparasitic Drug Discovery Targeting Trypanosoma brucei LeuRS

2-Phenoxy-N-(phenylsulfonyl)acetamide serves as a validated starting scaffold for developing novel antitrypanosomal agents targeting T. brucei LeuRS, a clinically validated antimicrobial target for human African trypanosomiasis (HAT). The α-phenoxy-N-sulfonylphenyl acetamide chemotype has demonstrated IC50 values as low as 0.70 μM for optimized analogs, representing a 250-fold improvement over initial hits [1]. Procurement of this compound is justified for research programs seeking structurally distinct leads that circumvent the toxicity, resistance, and cost limitations associated with existing HAT therapeutics (pentamidine, suramin, melarsoprol, eflornithine) [1].

Neurodegenerative Disease Research: BChE-Targeted Lead Optimization

The 2-phenoxyacetamide core present in 2-phenoxy-N-(phenylsulfonyl)acetamide provides a validated starting point for developing butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research. Optimized 2-phenoxyacetamide derivatives have achieved BChE IC50 values of 2.10 μM—a 7-fold improvement over hit compounds—combined with antioxidant activity (ORAC = 1.18 Trolox equivalents, 2.36-fold enhancement) and neuroprotective effects (63%) with demonstrated safety in PC12 cell lines [1]. This scaffold offers a multifunctional pharmacological profile (BChE inhibition, antioxidant activity, neuroprotection) not consistently observed in other acetamide chemotypes [1].

Wnt Signaling Pathway Modulation via NOTUM Inhibition

2-Phenoxy-N-(phenylsulfonyl)acetamide contains the 2-phenoxyacetamide moiety that has been crystallographically validated to bind the palmitoleate pocket of NOTUM, a carboxylesterase that suppresses Wnt signaling [1]. While the initial 2-phenoxyacetamide hit showed modest potency (IC50 = 33 μM), structure-based optimization yielded analogs with sub-micromolar potency (IC50 as low as 0.032 μM, >1,000-fold improvement) [1]. Procurement of this compound is appropriate for structure-activity relationship (SAR) studies or as a control compound in NOTUM inhibition assays, particularly in disease models where NOTUM overexpression is implicated.

MAO Inhibitor Development for Antidepressant Research

The 2-phenoxyacetamide scaffold has been validated as a novel chemotype for monoamine oxidase (MAO) inhibition, with characterized analogs exhibiting nanomolar potency (MAO-A IC50 = 0.018 μM, MAO-B IC50 = 0.07 μM) and high selectivity indices (SI = 245 for MAO-A) [1]. Cellular validation in HepG2 and SHSY-5Y lysates confirms that this scaffold maintains activity in more physiologically relevant systems [1]. 2-Phenoxy-N-(phenylsulfonyl)acetamide represents a chemically distinct alternative to traditional MAO inhibitor scaffolds (e.g., hydrazines, propargylamines), providing a new chemical space for antidepressant drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenoxy-N-(phenylsulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.